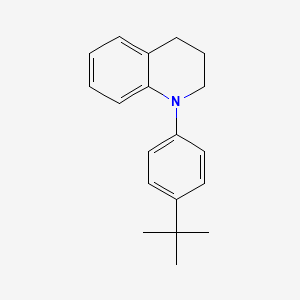
1-(4-tert-Butylphenyl)-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-tert-Butylphenyl)-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a tetrahydroquinoline moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-Butylphenyl)-1,2,3,4-tetrahydroquinoline typically involves the alkylation of phenyl rings and subsequent cyclization reactions. One common method involves the alkylation of piperidin-4-one hydrochloride hydrate with 4-tert-butylbenzyl bromide, followed by cyclization using but-3-en-1-ol in the presence of methanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, are likely applied. The use of continuous flow reactors and automated synthesis platforms may also be explored to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-Butylphenyl)-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted tetrahydroquinolines and quinoline derivatives, which can have different functional groups attached to the phenyl ring or the quinoline moiety.
Scientific Research Applications
1-(4-tert-Butylphenyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 1-(4-tert-Butylphenyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting cellular processes. The exact molecular targets and pathways depend on the specific derivative and its application. For example, some derivatives may inhibit enzymes involved in microbial growth, while others may modulate signaling pathways in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenyl structure but lacks the tetrahydroquinoline moiety.
1-(4-tert-Butylphenyl)-4-chlorobutan-1-one: Contains a similar phenyl structure with different functional groups.
4-tert-Butylbenzoyl chloride: Another compound with a tert-butylphenyl group but different reactivity due to the presence of a benzoyl chloride group.
Uniqueness
1-(4-tert-Butylphenyl)-1,2,3,4-tetrahydroquinoline is unique due to its combination of the tert-butylphenyl group and the tetrahydroquinoline moiety. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C19H23N |
|---|---|
Molecular Weight |
265.4 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C19H23N/c1-19(2,3)16-10-12-17(13-11-16)20-14-6-8-15-7-4-5-9-18(15)20/h4-5,7,9-13H,6,8,14H2,1-3H3 |
InChI Key |
HKUITXQOKULZJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















